An In-Depth Technical Guide to 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
An In-Depth Technical Guide to 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
An Important Note on the Subject Compound: Initial inquiries for "6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol" did not yield a registered CAS number or sufficient technical data, suggesting it may be a novel or uncharacterized compound. This guide has been redirected to a closely related, well-documented analogue, 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (CAS Number: 368-54-7) , to provide a scientifically robust and valuable resource for researchers in drug discovery and chemical synthesis.
Introduction
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF3) group onto the pyrimidine scaffold imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These characteristics make it a valuable building block for the synthesis of a diverse range of biologically active molecules.[3] This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on the underlying chemical principles and experimental methodologies.
Physicochemical and Spectral Data
The key properties of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol are summarized in the table below. This data is essential for its identification, handling, and use in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 368-54-7 | [4][5][6] |
| Molecular Formula | C5H3F3N2OS | [4][5][6] |
| Molecular Weight | 196.15 g/mol | [6] |
| Melting Point | 246-250 °C | [3] |
| Appearance | White to off-white powder/solid | [7] |
| λmax | 270 nm (in Methanol) | [3][7] |
| 1H NMR, 13C NMR, MS, IR | Spectral data available | [8][9] |
Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
The most common and efficient method for the synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol is a variation of the Biginelli reaction.[10][11][12] This one-pot, three-component condensation reaction involves the acid-catalyzed cyclocondensation of a β-ketoester, an aldehyde (or in this case, a ketone equivalent), and a thiourea.
For the synthesis of the title compound, the key precursors are ethyl 4,4,4-trifluoroacetoacetate and thiourea. The reaction proceeds through the formation of an iminium intermediate, followed by nucleophilic addition of the ketoester enol and subsequent cyclization and dehydration to yield the dihydropyrimidinone scaffold.[11]
Proposed Synthesis Workflow
The logical flow for the synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol is depicted in the following diagram:
Caption: A simplified workflow for the synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol.
Detailed Experimental Protocol
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified product under vacuum to obtain 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol as a solid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry, comparing the obtained data with literature values.
Structural Insights: Tautomerism
A critical aspect of the chemistry of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol is its existence in various tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and the equilibrium between them can be influenced by factors such as the solvent and physical state.[7][14] For this molecule, two main types of tautomerism are possible: keto-enol and thiol-thione.
The equilibrium between these forms is crucial as the reactivity and biological activity of the molecule can be dependent on the predominant tautomer.
Caption: Tautomeric equilibria for 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol.
Applications in Research and Development
The unique structural features of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol make it a versatile intermediate in several areas:
-
Medicinal Chemistry: As a building block, it is used in the synthesis of potential therapeutic agents. The pyrimidine core is a common scaffold in drugs targeting a wide range of diseases, including cancer, and viral and bacterial infections.[3] The trifluoromethyl group can enhance the pharmacological profile of the final compounds.[2]
-
Materials Science: This compound and its derivatives have been studied for their ability to form stable self-assembled monolayers on metal surfaces, such as gold. This property is of interest in the development of biosensors, corrosion inhibitors, and molecular electronics.
-
Agrochemicals: Pyrimidine derivatives are also utilized in the development of new herbicides and fungicides.[3]
Safety and Handling
According to the available safety data sheets, 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol should be handled with care in a well-ventilated area. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[15]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
If inhaled, move the person to fresh air.
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol is a valuable and versatile fluorinated building block with significant potential in drug discovery, materials science, and agrochemical research. Its synthesis via a Biginelli-type reaction is a robust and scalable method. A thorough understanding of its physicochemical properties, tautomeric nature, and safe handling procedures is essential for its effective utilization in research and development. As the demand for novel fluorinated compounds continues to grow, the importance of intermediates like 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol in enabling innovation is set to increase.
References
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Biginelli reaction. In: Wikipedia. ; 2023. [Link]
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4-Hydroxy-6-(trifluoromethyl)pyrimidine. PubChem. Accessed February 23, 2026. [Link]
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† 1H-NMR and 13C-NMR Spectra. Accessed February 23, 2026. [Link]
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Biginelli Reaction. Organic Chemistry Portal. Accessed February 23, 2026. [Link]
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Biginelli reaction – Knowledge and References. Taylor & Francis. Accessed February 23, 2026. [Link]
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- Murugan R, Anbazhagan S, Narayanan SS. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Trop J Pharm Res. 2009;8(4):345-351.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. 2021;9:749419.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. 2024;17(2):248.
- Movassaghi M, Hill MD. Single-Step Synthesis of Pyrimidine Derivatives. J Am Chem Soc. 2006;128(44):14254-14255.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025;30(14):5432.
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Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Published June 21, 2022. [Link]
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22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Published September 30, 2024. [Link]
- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. 2020;25(22):5479.
- New Precursors to 3-Sulfanylhexan-1-ol? Investigating the Keto–Enol Tautomerism of 3-S-Glutathionylhexanal. Molecules. 2021;26(14):4233.
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